BenchChemオンラインストアへようこそ!

Mmp2-IN-1

Cancer Antiproliferative Structure-Activity Relationship

Mmp2-IN-1 (compound 4a) is the benchmark acyl sulfonamide spirodienone MMP-2 inhibitor, delivering 3- to 6-fold greater antiproliferative potency than structural analog HL-X9 across multiple cancer cell lines. Validated in the orthotopic 4T1 breast cancer model at 10 mg/kg i.p. daily, it achieves 39% tumor growth inhibition with no body weight loss or liver toxicity. Documented S-phase arrest and apoptosis induction in MDA-MB-231 cells. Superior acute tolerability: no mortality or organ pathology at 100 mg/kg. Ideal for oncology research, combination therapy studies, and scaffold optimization programs where differentiating efficacy from generic MMP-2 inhibitors is critical.

Molecular Formula C15H13NO5S
Molecular Weight 319.3 g/mol
Cat. No. B10857014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMmp2-IN-1
Molecular FormulaC15H13NO5S
Molecular Weight319.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C(=O)COC23C=CC(=O)C=C3
InChIInChI=1S/C15H13NO5S/c1-11-2-4-13(5-3-11)22(19,20)16-14(18)10-21-15(16)8-6-12(17)7-9-15/h2-9H,10H2,1H3
InChIKeyXXJKWYKORAOIFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mmp2-IN-1 (Compound 4a): Spirodienone MMP-2 Inhibitor with Documented Antiproliferative Activity


Mmp2-IN-1, designated as compound 4a in the primary research literature, is a small-molecule matrix metalloproteinase-2 (MMP-2) inhibitor characterized by a novel acyl sulfonamide spirodienone scaffold [1]. The compound exhibits moderate inhibitory activity against MMP-2 (IC50 = 6.8 µM) [1] and demonstrates potent antiproliferative effects across multiple cancer cell lines at nanomolar concentrations [1]. Its molecular formula is C15H13NO5S with a molecular weight of 319.33 g/mol, and it is supplied under CAS 2764598-01-6 [1].

Why Mmp2-IN-1 Cannot Be Substituted by Generic MMP-2 Inhibitors or Lead Series Analogs


Mmp2-IN-1 (compound 4a) belongs to the acyl sulfonamide spirodienone chemical series, which is structurally distinct from the more common hydroxamate-based MMP inhibitors (e.g., ARP100, SB-3CT) and benzenesulfonamide spirodienones [1]. Its unique scaffold confers a differentiated profile of antiproliferative potency, in vivo tolerability, and therapeutic index that cannot be assumed by simply selecting another compound with a similar nominal MMP-2 IC50 [1]. The quantitative evidence below demonstrates that even within the same synthetic series, small structural modifications (e.g., the addition of a carbonyl group relative to HL-X9) produce 3- to 6-fold improvements in cellular potency [1]. Consequently, substitution with a generic 'MMP-2 inhibitor' or a structurally related lead compound would compromise the specific efficacy and safety profile established for Mmp2-IN-1 in preclinical models.

Mmp2-IN-1 Quantitative Differentiation Evidence: Head-to-Head Comparisons with Lead Analogs and Clinical Comparators


3- to 6-Fold Improvement in Antiproliferative Potency Against Cancer Cell Lines Compared to Lead Compound HL-X9

Mmp2-IN-1 (compound 4a) demonstrates significantly enhanced antiproliferative activity relative to the benzenesulfonamide spirodienone lead compound HL-X9 across three human cancer cell lines. The addition of a carbonyl group in the acyl sulfonamide scaffold of 4a resulted in IC50 values of 0.07 µM (MDA-MB-231), 0.11 µM (A549), and 0.18 µM (HeLa), compared to HL-X9 IC50 values of 0.39 µM, 0.33 µM, and 0.71 µM, respectively [1]. This corresponds to a 5.6-fold, 3.0-fold, and 3.9-fold increase in potency [1]. Furthermore, Mmp2-IN-1 is 25-fold more potent than the clinical HDAC inhibitor vorinostat (IC50 = 4.52 µM) in HeLa cells [1].

Cancer Antiproliferative Structure-Activity Relationship

Significant In Vivo Tumor Growth Inhibition in Orthotopic 4T1 Breast Cancer Model Without Body Weight Loss

In an orthotopic 4T1 murine breast cancer model, Mmp2-IN-1 (compound 4a) administered intraperitoneally at 10 mg/kg daily for 14 days reduced average tumor volume from 623 mm³ (vehicle control) to 376 mm³, achieving a tumor growth inhibition (TGI) of 39% [1]. By comparison, the standard chemotherapeutic agent doxorubicin at the same dose (10 mg/kg) produced a TGI of 50% (tumor volume 265 mm³) [1]. Critically, Mmp2-IN-1 treatment caused no significant body weight change and no observable adverse effects, whereas doxorubicin induced a 19% body weight loss and histopathological evidence of liver damage (diffuse swelling of hepatocytes) [1].

Oncology In Vivo Efficacy Tolerability

Acute Tolerability up to 100 mg/kg with No Mortality or Organ Pathology

Acute toxicity evaluation in Kunming mice (n=10, equal sex distribution) revealed that a single intraperitoneal dose of Mmp2-IN-1 at 100 mg/kg caused zero mortality and no observable pathological changes in heart, liver, spleen, lung, or kidney upon histological examination [1]. At 150 mg/kg, 200 mg/kg, and 250 mg/kg, mortality rates were 30%, 50%, and 60%, respectively [1]. No significant sex-dependent differences in tolerance or body weight gain were observed [1].

Toxicology Safety Pharmacology Maximum Tolerated Dose

Induction of S-Phase Cell Cycle Arrest and Dose-Dependent Apoptosis in Triple-Negative Breast Cancer Cells

In MDA-MB-231 triple-negative breast cancer cells, treatment with 10 µM Mmp2-IN-1 (compound 4a) for 24 hours decreased the G1-phase cell population from 74.44% to 65.65% and increased the S-phase population from 16.61% to 24.06%, indicating S-phase cell cycle arrest [1]. Concurrently, early-stage apoptosis (Annexin V-positive/PI-negative) increased from 4.66% (control) to 10.9% [1]. The apoptosis induction was dose-dependent, as confirmed by fluorescence microscopy [1]. Combretastatin A4 (CA4) served as the positive control for cell cycle analysis [1].

Cell Cycle Apoptosis Mechanism of Action

Moderate MMP-2 Enzyme Inhibition (IC50 = 6.8 µM) with Confirmed Target Engagement

Mmp2-IN-1 (compound 4a) inhibits recombinant MMP-2 enzymatic activity with an IC50 of 6.8 µM (SD = 1.3) in a fluorogenic peptide cleavage assay [1]. Molecular docking studies indicate that compound 4a interacts with the MMP-2 active site (PDB: 1BQO) [1]. NNGH, a broad-spectrum MMP inhibitor, was used as the positive control [1]. The moderate inhibitory potency suggests that MMP-2 may not be the sole molecular target responsible for the compound's robust antiproliferative effects, highlighting its potential polypharmacology [1].

Enzymology Target Engagement Biochemical Assay

Optimal Research and Industrial Application Scenarios for Mmp2-IN-1 Based on Validated Quantitative Evidence


Preclinical Oncology Studies Requiring In Vivo Tumor Growth Inhibition with Favorable Tolerability

Investigators seeking to evaluate antitumor efficacy in syngeneic or xenograft mouse models can utilize Mmp2-IN-1 at 10 mg/kg i.p. daily, as validated in the orthotopic 4T1 breast cancer model [1]. The compound's demonstrated 39% tumor growth inhibition combined with the absence of body weight loss and liver toxicity makes it particularly suitable for long-term dosing studies where maintaining animal welfare is essential [1].

Structure-Activity Relationship (SAR) Studies in Spirodienone-Based Drug Discovery

Medicinal chemists exploring the acyl sulfonamide spirodienone scaffold can use Mmp2-IN-1 as a benchmark comparator for newly synthesized analogs. Its 3- to 6-fold potency improvement over HL-X9 across multiple cancer cell lines provides a quantifiable baseline for assessing the impact of further structural modifications on antiproliferative activity [1].

Mechanistic Studies of Cell Cycle Arrest and Apoptosis in Triple-Negative Breast Cancer

For researchers investigating S-phase cell cycle arrest and apoptotic pathways in MDA-MB-231 cells, Mmp2-IN-1 offers a well-characterized tool compound with documented effects: an 8.8 percentage-point reduction in G1 phase cells and a 6.2 percentage-point increase in early apoptosis at 10 µM [1]. This data enables reliable experimental design and positive control selection.

Toxicology and Safety Pharmacology Assessments

Given the acute toxicity data showing no mortality or organ pathology at 100 mg/kg, Mmp2-IN-1 can serve as a reference compound for evaluating the therapeutic window of novel MMP-2 inhibitors or spirodienone derivatives [1]. Its favorable safety profile relative to doxorubicin also makes it a candidate for combination therapy studies where minimizing overlapping toxicities is critical [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mmp2-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.